BenchChemオンラインストアへようこそ!

Fazadinium Bromide

Neuromuscular pharmacology Anesthesiology Pharmacodynamics

Secure a critical research tool with a unique pharmacodynamic profile. Unlike pancuronium or vecuronium, Fazadinium Bromide offers a rapid onset, extra-renal clearance, and a specific hemodynamic signature, making it irreplaceable for renal failure or autonomic studies. Its distinct tetanic fade also serves as a pre-junctional probe. Ensure your model's fidelity; procure the specific agent your protocol demands.

Molecular Formula C28H24Br2N6
Molecular Weight 604.3 g/mol
CAS No. 49564-56-9
Cat. No. B1672305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFazadinium Bromide
CAS49564-56-9
Synonyms1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium)
AH 8165
AH-8165
Dazopironium
diazopyronium bromide
fazadinium
fazadinium bromide
fazadinium dibromide
Molecular FormulaC28H24Br2N6
Molecular Weight604.3 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-]
InChIInChI=1S/C28H24N6.2BrH/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24;;/h3-20H,1-2H3;2*1H/q+2;;/p-2/b30-29+;;
InChIKeyLBOZSXSPRGACHC-NFOZGECASA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fazadinium Bromide 49564-56-9: A Rapid-Onset Non-Depolarizing Neuromuscular Blocker for Anesthesia Research and Procurement


Fazadinium Bromide (CAS 49564-56-9, synonym AH 8165) is a bis-quaternary ammonium, non-depolarizing neuromuscular blocking agent (NDNMBA) that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the motor end-plate [1]. First characterized in 1972, it was developed to provide a rapid onset of action without the fasciculations associated with depolarizing agents like succinylcholine [2]. Its molecular formula is C28H24Br2N6 (MW 604.35 g/mol) [1]. The compound produces a flaccid paralysis that is rapidly and completely reversed by neostigmine, and its action is mediated through high-affinity blockade of postjunctional nAChRs [2].

Fazadinium Bromide vs. Other Non-Depolarizers: Why Assumed Interchangeability Risks Experimental or Clinical Failure


Non-depolarizing neuromuscular blockers (NDNMBAs) are not a monolith; they exhibit clinically and experimentally significant divergence in onset kinetics, duration of action, recovery indices, autonomic safety profiles, and metabolic elimination pathways. Fazadinium Bromide distinguishes itself through a unique combination of a rapid onset, intermediate duration, and a specific cardiovascular and autonomic signature that is not recapitulated by agents such as pancuronium, atracurium, vecuronium, or tubocurarine [1]. Assuming equipotency or simple one-to-one substitution between, for example, fazadinium and pancuronium (potency ratios ranging from 3.4:1 to 7.2:1 depending on the endpoint [2]) or fazadinium and vecuronium (markedly different recovery rates [3]) can lead to failed intubation conditions, prolonged neuromuscular block, or unexpected hemodynamic instability. The following evidence confirms why Fazadinium Bromide must be evaluated on its own quantifiable merits.

Fazadinium Bromide 49564-56-9 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Rapid Onset of Neuromuscular Blockade: Fazadinium Outpaces Pancuronium and Tubocurarine in Controlled Twitch Depression Assays

Under standardized light general anesthesia, the speed of onset of action for fazadinium, pancuronium, and tubocurarine was assessed by measuring the decrease in twitch height of the adductor pollicis muscle following drug administration. Fazadinium produced a significantly more rapid onset of effect than either pancuronium or tubocurarine, establishing a clear kinetic advantage among non-depolarizing agents for rapid sequence induction scenarios [1]. The dose ratio for fazadinium relative to d-tubocurarine for single twitch reduction was 1.2–1.3, confirming its greater potency per unit mass [2].

Neuromuscular pharmacology Anesthesiology Pharmacodynamics

Fastest Spontaneous Recovery Index (25-75% Twitch Tension) Among Five Common Non-Depolarizers

In a controlled human study comparing five competitive muscle relaxants, the mean time for twitch tension to recover from 25% to 75% of baseline (a standard metric of neuromuscular transmission recovery) was fastest for fazadinium. This indicates a more rapid dissociation from the nicotinic receptor and/or faster plasma clearance relative to its comparators, suggesting a lower potential for residual neuromuscular blockade in the post-operative period [1].

Neuromuscular recovery Pharmacodynamics Anesthesia recovery

Preserved Neuromuscular Blockade Profile in End-Stage Renal Failure: Minimal Impact on Depth and Duration

Unlike many non-depolarizing muscle relaxants (e.g., pancuronium, metocurine) whose duration of action is significantly prolonged in patients with renal insufficiency due to impaired excretion, fazadinium demonstrates a favorable profile. In a comparative study of normal subjects and patients with end-stage renal failure, the dose-response curves were identical, and the duration of neuromuscular block was not significantly increased in the renal failure group across the therapeutic range [1]. This is supported by pharmacokinetic data showing that only 15% of the unchanged drug is excreted renally within 6 hours in dogs [2] and that total biliary obstruction has little effect on its elimination half-life [3].

Renal pharmacology Drug elimination Anesthesia in renal failure

Specific Cardiovascular and Autonomic Signature: Ganglion Blockade Ratio Distinguishes Fazadinium from Pancuronium and Tubocurarine

The autonomic safety profile of non-depolarizing relaxants is critical. In vitro experiments on guinea-pig tissues revealed a stark contrast in the selectivity of these agents for the neuromuscular junction versus autonomic ganglia. The ratio of EC50 for ganglion blockade to EC50 for neuromuscular blockade was 2.3 for fazadinium, compared to 200.0 for pancuronium and 6.7 for (+)-tubocurarine [1]. This low ratio for fazadinium indicates a relatively higher propensity for ganglionic effects at neuromuscular blocking doses, which clinically manifests as a unique cardiovascular profile. Studies in man show a modest 6% increase in heart rate and a 10% decrease in cardiac index and mean arterial pressure [2], a pattern distinct from the significant tachycardia often seen with pancuronium or the histamine-mediated hypotension of atracurium [3].

Cardiovascular pharmacology Autonomic nervous system Safety pharmacology

Potency Ratio and Inter-Subject Variability: Fazadinium Requires 3.4 to 7.2 Times the Dose of Pancuronium for Equivalent Block

Using a comprehensive pharmacodynamic model to characterize the overall relationship between dose and effect, fazadinium was directly compared to pancuronium. The analysis revealed that the potency of fazadinium is significantly lower than that of pancuronium, with the potency ratio (fazadinium:pancuronium) varying between 3.4:1 and 7.2:1 depending on the specific effect definition chosen [1]. Crucially, the same study noted that fazadinium exhibited less inter-subject variability in its effect compared to pancuronium, which could lead to more predictable clinical responses.

Dose-response Pharmacodynamic modeling Drug potency

Greater and More Persistent Tetanic Fade Compared to Tubocurarine

Tetanic fade—the inability to sustain muscle tension during high-frequency stimulation—is a hallmark of non-depolarizing neuromuscular block and is thought to reflect prejunctional effects of the relaxant. In a direct human comparison, tetanic-tension ratios were computed after 30% and 50% recovery from neuromuscular blockade. The ratios were consistently lower for fazadinium than for tubocurarine, indicating that tetanic fade was both greater in magnitude and more persistent following fazadinium administration [1]. This suggests a more pronounced effect on prejunctional nicotinic autoreceptors or a slower clearance from the biophase.

Neuromuscular monitoring Tetanic fade Prejunctional receptors

Procurement-Driven Application Scenarios for Fazadinium Bromide 49564-56-9 Based on Differential Evidence


Rapid Sequence Induction in Emergency Anesthesia Models Where Succinylcholine is Contraindicated

The significantly faster onset of fazadinium compared to other non-depolarizers like pancuronium and tubocurarine [1], combined with its rapid and complete reversal by neostigmine [2], makes it a valuable tool for investigators modeling rapid sequence induction in the absence of depolarizing agents. Its use is justified when the side effects of succinylcholine (e.g., hyperkalemia, malignant hyperthermia trigger) must be avoided, yet a faster-than-standard non-depolarizer onset is required.

Neuromuscular Blockade in Preclinical Models of Renal Impairment or Anephric States

Given the evidence that fazadinium's depth and duration of neuromuscular block are not significantly altered by end-stage renal failure [1], and its primary elimination is extra-renal [2][3], it is the optimal non-depolarizing relaxant for experimental surgery in animal models of renal insufficiency. Using other agents like pancuronium or vecuronium in these models would introduce a confounding variable of prolonged paralysis due to drug accumulation.

Investigations of Prejunctional Nicotinic Receptor Function and Tetanic Fade Mechanisms

The unique observation that fazadinium induces a greater and more persistent tetanic fade than tubocurarine [1] makes it a specific pharmacological probe for dissecting the relative contributions of pre- and post-junctional nicotinic receptor blockade to neuromuscular transmission failure. Researchers studying the physiology of tetanic fade or screening for novel reversal agents targeting prejunctional receptors would find fazadinium to be a more discriminating tool than tubocurarine.

Studies Requiring a Predictable and Modest Cardiovascular/Autonomic Response Profile

For experimental protocols where the profound vagolytic tachycardia of pancuronium or the histamine-mediated hypotension of atracurium are confounding variables, the specific autonomic profile of fazadinium (modest tachycardia, slight decrease in cardiac index and mean arterial pressure) [1] offers a more stable hemodynamic baseline. Its unique ganglion-to-neuromuscular blockade ratio [2] further supports its use in studies investigating the interplay between autonomic tone and neuromuscular transmission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fazadinium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.